4-Cyclopropoxy-6-iodopicolinamide
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Overview
Description
4-Cyclopropoxy-6-iodopicolinamide is an organic compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.08 g/mol It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-iodopicolinamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The iodination of the picolinamide core is carried out using iodine or iodine-containing reagents under specific conditions.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions .
Chemical Reactions Analysis
4-Cyclopropoxy-6-iodopicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group through palladium-catalyzed cross-coupling.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Cyclopropoxy-6-iodopicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy and iodine groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Cyclopropoxy-6-iodopicolinamide can be compared with other similar compounds such as:
4-Cyclopropoxy-6-iodopyridine-2-carboxamide: Similar in structure but with different functional groups.
Cyclopropanoid derivatives: Compounds like 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol share the cyclopropoxy group but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9IN2O2 |
---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C9H9IN2O2/c10-8-4-6(14-5-1-2-5)3-7(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
SGBBCGFIQVLEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)I)C(=O)N |
Origin of Product |
United States |
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